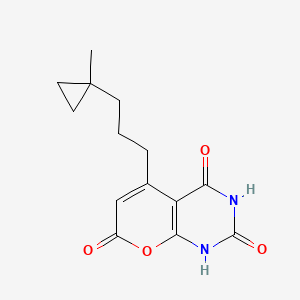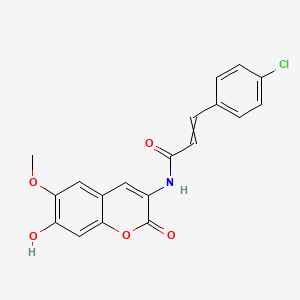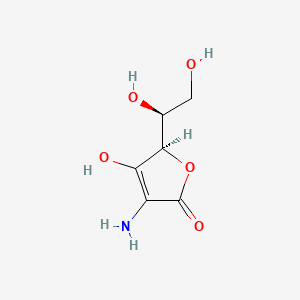![molecular formula C16H18N4O2 B610812 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea CAS No. 1687736-54-4](/img/structure/B610812.png)
1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” is a chemical compound that has been studied in the context of its interaction with the Human Protein Arginine Methyltransferase 3 . It is also known as SGC707 .
Molecular Structure Analysis
The molecular structure of “1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” has been analyzed using X-ray diffraction . The resolution of the structure was found to be 2.1 Å .
Physical And Chemical Properties Analysis
The empirical formula of “1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea” is C16H18N4O2 .
Wissenschaftliche Forschungsanwendungen
Protein Arginine Methyltransferase 3 (PRMT3) Inhibition
This compound has been identified as a potent inhibitor of PRMT3, a protein that catalyzes the asymmetric dimethylation of arginine residues of various proteins . PRMT3 is essential for the maturation of ribosomes and may have a role in lipogenesis . Inhibition of PRMT3 could therefore have potential applications in the treatment of diseases where these processes are dysregulated.
Structural Studies
The compound has been used in structural studies of PRMT3. For example, it has been used to form a complex with PRMT3 in X-ray diffraction studies . These studies can provide valuable insights into the structure and function of PRMT3, and can guide the design of new inhibitors.
Cancer Research
PRMT3 has been implicated in several diseases, including cancer . This compound, as a PRMT3 inhibitor, could therefore be used in cancer research. For example, it could be used to study the role of PRMT3 in cancer progression and to evaluate the potential of PRMT3 inhibitors as anticancer agents.
Neurological Research
PRMT3 is expressed in the brain and has been suggested to play a role in neurological diseases . This compound could be used in neurological research to study the role of PRMT3 in these diseases and to explore the potential of PRMT3 inhibitors as treatments.
Wirkmechanismus
Target of Action
The primary target of the compound 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea is the Protein Arginine Methyltransferase 3 (PRMT3) . PRMT3 is an enzyme that catalyzes the asymmetric dimethylation of arginine residues of various proteins .
Mode of Action
The compound acts as a potent allosteric inhibitor of PRMT3 . It binds to the PRMT3 protein, leading to a change in the protein’s conformation that reduces its enzymatic activity . This interaction inhibits the ability of PRMT3 to methylate its target proteins .
Biochemical Pathways
PRMT3 plays a crucial role in several biochemical pathways. It is essential for the maturation of ribosomes and may have a role in lipogenesis . By inhibiting PRMT3, the compound can affect these pathways, potentially leading to changes in protein synthesis and lipid metabolism .
Pharmacokinetics
Its potency and selectivity suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties
Result of Action
The inhibition of PRMT3 by 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea can lead to changes at the molecular and cellular levels. These changes may include alterations in protein methylation patterns and disruptions in processes such as ribosome maturation and lipid metabolism .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-isoquinolin-6-yl-3-(2-oxo-2-pyrrolidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-15(20-7-1-2-8-20)11-18-16(22)19-14-4-3-13-10-17-6-5-12(13)9-14/h3-6,9-10H,1-2,7-8,11H2,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMIDPTCQPIJYFE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CNC(=O)NC2=CC3=C(C=C2)C=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Isoquinolin-6-yl)-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)urea | |
Q & A
Q1: What is the significance of studying 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea in the context of human protein arginine methyltransferase 3 (PRMT3)?
A1: While the abstract doesn't provide details about the compound's effects, the study itself focuses on characterizing the interaction between 1-Isoquinolin-6-Yl-3-[2-Oxo-2-(Pyrrolidin-1-Yl)ethyl]urea and PRMT3. This suggests the compound might be a potential ligand, inhibitor, or substrate for this enzyme. [] Understanding how small molecules interact with PRMT3 is crucial because this enzyme plays a significant role in various cellular processes like gene expression, DNA repair, and signal transduction. Further research on this interaction could provide valuable insights into PRMT3's function and potentially lead to the development of novel therapeutic agents targeting PRMT3-related diseases.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

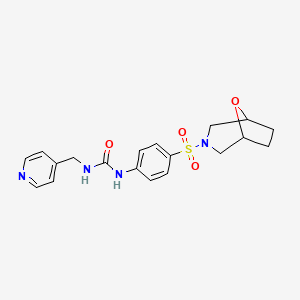

![Manganese(2+);2,5,12,15,18-pentazatricyclo[17.4.0.06,11]tricosane;dichloride](/img/structure/B610735.png)
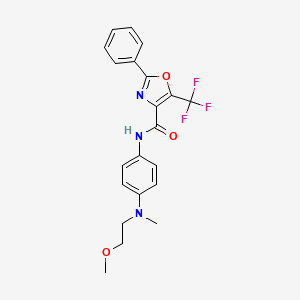
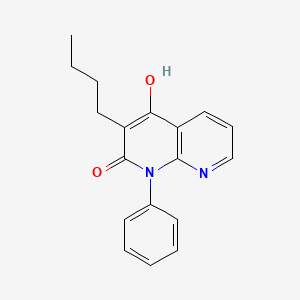

![(5R)-3-(3-aminopropylsulfanyl)-6-[(1R)-1-hydroxyethyl]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B610741.png)

![Benzenesulfonamide, 4-(hydroxyamino)-N-[2-(2-naphthalenyloxy)ethyl]-](/img/structure/B610743.png)
